N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide
Description
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide (CAS: 891127-36-9) is a synthetic 1,3,4-oxadiazole derivative with the molecular formula C₁₅H₉BrClN₃O₂ and a molecular weight of 378.61 g/mol . The compound features a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a 3-chlorobenzamide moiety at position 2. Its structural uniqueness lies in the combination of halogenated aromatic rings (Br and Cl), which are known to enhance lipophilicity and influence bioactivity in medicinal chemistry. The single isotopic mass (376.9567) and ChemSpider ID (6904595) further confirm its distinct chemical identity .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVKKCYLHIIGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the bromophenyl and chlorobenzamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The bromophenyl and chlorobenzamide groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used in substitution reactions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of compounds with potentially different properties and applications.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide has been evaluated for its effectiveness against various cancer cell lines.
Case Study:
A study published in the International Journal of Pharmaceutical Drug Analysis demonstrated that derivatives of oxadiazole showed substantial inhibition of histone deacetylase (HDAC) activity, which is crucial in cancer progression. The compound was found to inhibit HDAC8 effectively, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that oxadiazole derivatives can modulate inflammatory pathways.
Case Study:
In a study focusing on the synthesis of new oxadiazole derivatives, it was found that certain compounds exhibited promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Neuroprotective properties have been attributed to compounds similar to this compound. These compounds may protect neuronal cells from damage caused by oxidative stress.
Research Findings:
A recent study evaluated molecular hybrids containing the oxadiazole scaffold and found significant neuroprotective activity against oxidative stress-induced cell death in neuronal cell lines . This opens avenues for developing treatments for neurodegenerative diseases.
Material Science Applications
Beyond biological applications, this compound has potential applications in materials science due to its unique electronic properties.
Organic Electronics
The electronic properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating oxadiazole units can enhance charge transport and stability in these devices.
Photovoltaic Cells
Studies have indicated that compounds with oxadiazole structures can improve the efficiency of photovoltaic cells by facilitating better charge separation and transport .
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The bromophenyl and chlorobenzamide groups contribute to the compound’s overall binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
The compound shares its core 1,3,4-oxadiazole scaffold with several derivatives, differing primarily in substituents. Key analogues include:
Key Observations:
- Halogen Substitution: The target compound’s 4-bromophenyl group distinguishes it from analogues with 4-chlorophenyl (e.g., Compound 3 and OZE-III ).
- Amide Linkage : Unlike OZE-III’s aliphatic pentanamide, the target’s 3-chlorobenzamide introduces aromatic rigidity, which could favor π-π stacking interactions in protein binding .
- Anti-Inflammatory vs. Antimicrobial Activity : Compound 3 (dual Cl substituents) demonstrated anti-inflammatory properties via COX-2 inhibition , while OZE-III showed activity against Staphylococcus aureus biofilms . The target compound’s Br/Cl combination may hybridize these effects, though empirical data is lacking.
- Thioxo Modification : The thioxo group in ’s compound introduces sulfur, which could alter redox properties or hydrogen-bonding capacity compared to the target’s oxygen-based oxadiazole .
Bioactivity Hypotheses
While direct bioactivity data for the target compound is absent, structural parallels suggest:
- Antimicrobial Potential: The 4-bromophenyl group may enhance activity against Gram-positive bacteria (as seen in OZE-III’s anti-S. aureus effects ).
- Anti-Inflammatory Applications : Dual halogenation (Br and Cl) could synergize to inhibit inflammatory mediators like COX-2, akin to Compound 3 .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenyl hydrazine with appropriate acylating agents to form the oxadiazole ring. The chlorobenzamide moiety is introduced through acylation with 3-chlorobenzoic acid. This synthetic route is crucial for obtaining compounds with desired biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. A comparative study highlighted that this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antitumor Activity
This compound has also been evaluated for its antitumor potential. In vitro studies revealed that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Summary of Biological Activities
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have shown that this compound exhibits low toxicity towards normal human fibroblast cells while effectively targeting cancer cells. This selective cytotoxicity suggests a promising therapeutic index for further development in cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known to facilitate interactions with DNA and RNA, potentially leading to disruptions in nucleic acid synthesis and function. Additionally, studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways .
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed increased apoptosis in tumor tissues, correlating with the observed antitumor effects .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide?
The synthesis typically involves cyclization of a hydrazide intermediate with a bromophenyl-substituted carbonyl compound. Key steps include:
- Hydrazide formation : Reacting 3-chlorobenzoic acid with hydrazine hydrate under reflux (ethanol, 12–24 hours) .
- Oxadiazole ring closure : Using phosphoryl chloride (POCl₃) or carbodiimides (e.g., DCC) as cyclizing agents at 80–100°C .
- Critical parameters :
- Solvent choice (e.g., THF or DMF) impacts reaction rate and purity.
- Reaction time (8–24 hours) and temperature control (±2°C) minimize by-products .
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide formation | Ethanol, hydrazine hydrate, reflux (24h) | 75% | |
| Oxadiazole cyclization | POCl₃, 90°C, 12h | 60% |
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) validates molecular formula .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. Example Docking Results
| Target | Binding Affinity (IC₅₀) | Selectivity (CB2/CB1) | Reference |
|---|---|---|---|
| CB1 receptor | 1.35 nM | 286 |
Q. How do researchers resolve contradictions in reported biological activities of oxadiazole derivatives?
Discrepancies often arise from:
- Assay variability : Enzyme source (e.g., human vs. murine LOX) impacts IC₅₀ values .
- Purity : By-products (e.g., unreacted hydrazide) may interfere with activity. Validate via HPLC and recrystallization .
- Structural analogs : Compare with N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] derivatives to isolate substituent effects .
Case Study : A 2023 study reported conflicting IC₅₀ values for LOX inhibition. Repetition under standardized conditions (pH 7.4, 25°C) resolved variability .
Q. What strategies optimize selectivity for kinase or enzyme targets?
- Bioisosteric replacement : Swap the 4-bromophenyl group with 4-fluorophenyl to reduce off-target binding .
- Prodrug design : Introduce ester groups to improve bioavailability, which hydrolyze in vivo to active forms .
- Co-crystallization : X-ray diffraction with target enzymes (e.g., α-glucosidase) identifies key binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
